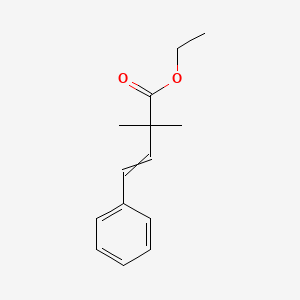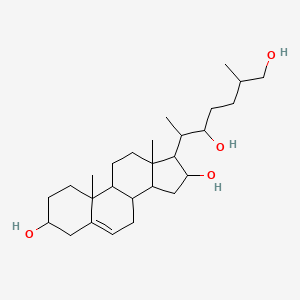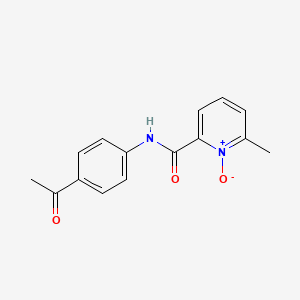
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the pyridine ring and the acetylphenyl group in its structure suggests potential biological activity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Acetylphenyl Group: This step may involve Friedel-Crafts acylation or other suitable methods to introduce the acetyl group onto the phenyl ring.
Oxidation: The final step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidation states.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Potential biological activity due to its structural features.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The presence of the pyridine ring and acetylphenyl group may allow it to bind to specific sites, leading to biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxamide: A simpler analog without the acetylphenyl group.
N-(4-acetylphenyl)-6-methylpyridine: Lacks the carboxamide group.
Pyridine N-oxides: A class of compounds with similar oxidation states.
Uniqueness
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide is unique due to the combination of the pyridine ring, carboxamide group, acetylphenyl group, and N-oxide functionality. This combination may confer unique reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
56414-60-9 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-6-methyl-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-3-5-14(17(10)20)15(19)16-13-8-6-12(7-9-13)11(2)18/h3-9H,1-2H3,(H,16,19) |
Clé InChI |
SLOPDWNVLOXXSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


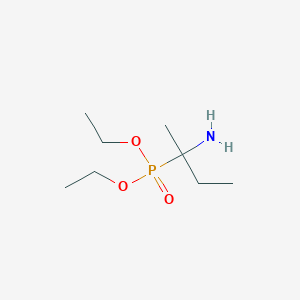
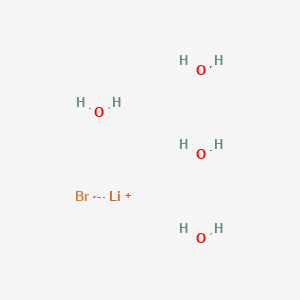
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
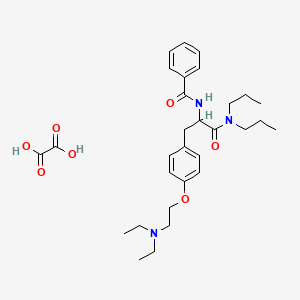

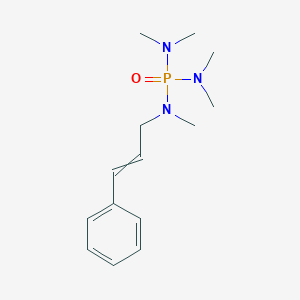
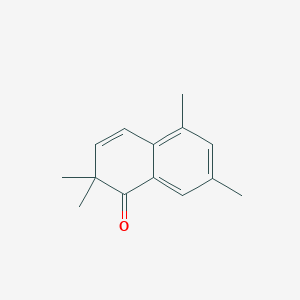
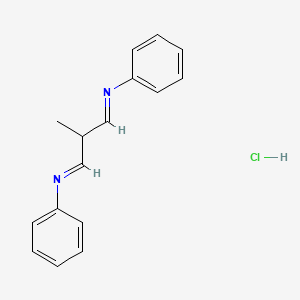

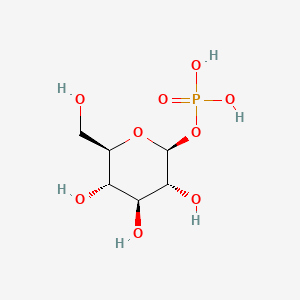
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
